N-(2-hydroxyethyl)-3,4-dipropoxybenzenesulfonamide
Description
N-(2-hydroxyethyl)-3,4-dipropoxybenzenesulfonamide is a benzenesulfonamide derivative characterized by a sulfonamide core substituted with a 2-hydroxyethyl group and two propoxy chains at the 3- and 4-positions of the benzene ring. This compound is of interest due to the structural flexibility imparted by its functional groups:
- Sulfonamide group: Known for pharmacological versatility, including antimicrobial and anti-inflammatory properties.
- 2-Hydroxyethyl group: Increases solubility in polar solvents and may facilitate hydrogen bonding in biological systems.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-3,4-dipropoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5S/c1-3-9-19-13-6-5-12(11-14(13)20-10-4-2)21(17,18)15-7-8-16/h5-6,11,15-16H,3-4,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEQAVRLPJLLNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NCCO)OCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyethyl)-3,4-dipropoxybenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dipropoxybenzenesulfonyl chloride and 2-aminoethanol.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under basic conditions provided by a base like triethylamine.
Procedure: The 3,4-dipropoxybenzenesulfonyl chloride is added to a solution of 2-aminoethanol in the presence of the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-hydroxyethyl)-3,4-dipropoxybenzenesulfonamide can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced under specific conditions to modify the sulfonamide group or other functional groups present.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new sulfonamide derivatives.
Scientific Research Applications
Chemistry: N-(2-hydroxyethyl)-3,4-dipropoxybenzenesulfonamide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules with potential biological activity.
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with various biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Sulfonamide derivatives are known for their antibacterial and anti-inflammatory properties, making this compound a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-3,4-dipropoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The hydroxyethyl and propoxy groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analog: N-[2-(3,4-Dimethoxyphenyl)ethyl]-N,4-dimethylbenzenesulfonamide
Core Structure : Benzenesulfonamide with substituents at the para and N-positions.
Key Features :
- 3,4-Dimethoxyphenethyl group : Smaller methoxy substituents (vs. propoxy) reduce steric bulk but limit lipophilicity.
- N-Methylation : Enhances metabolic stability compared to the hydroxyethyl group in the target compound.
Bioactivity : Sulfonamide derivatives like this are associated with antimicrobial activity due to interactions with bacterial enzymes (e.g., dihydropteroate synthase) .
| Parameter | N-(2-hydroxyethyl)-3,4-dipropoxybenzenesulfonamide | N-[2-(3,4-Dimethoxyphenyl)ethyl]-N,4-dimethylbenzenesulfonamide |
|---|---|---|
| Substituents | 3,4-Dipropoxy, N-(2-hydroxyethyl) | 3,4-Dimethoxyphenethyl, N,4-dimethyl |
| Lipophilicity (LogP) | Higher (propoxy chains) | Moderate (methoxy groups) |
| Solubility | Moderate (hydroxyethyl group) | Lower (methyl groups) |
| Reported Bioactivity | Not available | Antimicrobial |
Functional Analog: 3-(4-Hydroxy-3-Methoxyphenyl)-N-[2-(4-Hydroxyphenyl)-2-Methoxyethyl]acrylamide
Core Structure: Acrylamide with phenolic and methoxyethyl substituents. Key Features:
- Hydroxy/methoxy groups : Similar to the hydroxyethyl and propoxy groups in the target compound, facilitating hydrogen bonding.
- Anti-inflammatory activity : IC50 = 17.00 ± 1.11 μM (superior to quercetin, IC50 = 17.21 ± 0.50 μM) .
| Parameter | This compound | 3-(4-Hydroxy-3-Methoxyphenyl)-N-[2-(4-Hydroxyphenyl)-2-Methoxyethyl]acrylamide |
|---|---|---|
| Functional Groups | Sulfonamide, propoxy, hydroxyethyl | Acrylamide, hydroxy/methoxyphenyl, methoxyethyl |
| Bioactivity | Hypothesized anti-inflammatory potential | Confirmed anti-inflammatory (IC50 = 17.00 μM) |
| Mechanism | Likely enzyme inhibition (sulfonamide class) | NO production inhibition |
Phosphonamidoate Analog: Ethyl N-(2-hydroxyethyl)-N,P-dimethylphosphonamidoate
Core Structure : Phosphonamidoate with a 2-hydroxyethyl group.
Key Features :
- Phosphorus-containing backbone : Distinct from sulfonamides but shares the 2-hydroxyethyl group.
- Applications : Primarily used in chemical synthesis (e.g., agrochemicals, nerve agents) rather than therapeutics.
| Parameter | This compound | Ethyl N-(2-hydroxyethyl)-N,P-dimethylphosphonamidoate |
|---|---|---|
| Core Functional Group | Sulfonamide | Phosphonamidoate |
| Biological Relevance | Medicinal chemistry | Industrial chemistry |
| Hydrogen Bonding | High (sulfonamide + hydroxyethyl) | Moderate (phosphonamidoate + hydroxyethyl) |
Research Implications and Data Gaps
- Pharmacological Potential: The target compound’s propoxy and hydroxyethyl groups suggest enhanced bioavailability compared to methoxy analogs, but experimental validation is needed.
- Structural Optimization : Substituting propoxy with shorter chains (e.g., methoxy) could balance lipophilicity and solubility.
- Unanswered Questions: No direct data on the target compound’s toxicity, metabolic stability, or specific biological targets are available in the provided evidence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
